molecular formula C11H16S2 B12642853 3-(iso-Butylthio)phenyl methyl sulfide

3-(iso-Butylthio)phenyl methyl sulfide

Cat. No.: B12642853
M. Wt: 212.4 g/mol
InChI Key: DOXPNZLEBQUUNY-UHFFFAOYSA-N
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Description

3-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of both iso-butylthio and phenyl methyl sulfide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of iso-butylthiol with phenyl methyl sulfide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution with phenyl methyl sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(iso-Butylthio)phenyl methyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol and sulfide precursors.

    Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl methyl sulfides.

Scientific Research Applications

3-(iso-Butylthio)phenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(iso-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl methyl sulfide: Lacks the iso-butylthio group, making it less sterically hindered.

    iso-Butylthiol: Contains only the iso-butylthio group without the phenyl methyl sulfide moiety.

    Thioanisole: Similar structure but with a methoxy group instead of the iso-butylthio group.

Uniqueness

3-(iso-Butylthio)phenyl methyl sulfide is unique due to the presence of both iso-butylthio and phenyl methyl sulfide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C11H16S2

Molecular Weight

212.4 g/mol

IUPAC Name

1-(2-methylpropylsulfanyl)-3-methylsulfanylbenzene

InChI

InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-5-10(7-11)12-3/h4-7,9H,8H2,1-3H3

InChI Key

DOXPNZLEBQUUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)SC

Origin of Product

United States

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